5-Isopropylnicotinamide
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Overview
Description
5-Isopropylnicotinamide is an organic compound with the molecular formula C9H12N2O It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinamide typically involves the reaction of isonicotinamide with isopropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
5-Isopropylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role in treating conditions related to NAD+ deficiency.
Mechanism of Action
The mechanism of action of 5-Isopropylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a vital coenzyme that participates in numerous biochemical reactions, including those involved in energy production, DNA repair, and cellular signaling. The compound’s effects are mediated through its role in these pathways, influencing various molecular targets and cellular processes .
Comparison with Similar Compounds
- Nicotinamide
- Nicotinic acid
- Nicotinamide riboside
- 5,6-Dichloro-N-isopropylnicotinamide
Comparison: 5-Isopropylnicotinamide is unique due to its specific isopropyl substitution, which can influence its chemical properties and biological activity. Compared to nicotinamide, it may have different solubility, stability, and reactivity. Its unique structure also allows it to be used in specific synthetic applications where other nicotinamide derivatives may not be suitable.
Properties
CAS No. |
73591-72-7 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-8(9(10)12)5-11-4-7/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
ACSOTLQPAOXUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
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